molecular formula C9H11NO2 B1332320 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one CAS No. 16151-14-7

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No. B1332320
CAS RN: 16151-14-7
M. Wt: 165.19 g/mol
InChI Key: FPZYYMHZCULYSO-UHFFFAOYSA-N
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Description

“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 16151-14-7 . It has a molecular weight of 165.19 and its IUPAC name is 3-acetyl-4,6-dimethyl-2 (1H)-pyridinone .


Molecular Structure Analysis

The InChI code for “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is 1S/C9H11NO2/c1-5-4-6 (2)10-9 (12)8 (5)7 (3)11/h4H,1-3H3, (H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a solid compound .

Scientific Research Applications

Synthetic Approaches and Biological Importance

The compound 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the class of 1,4-dihydropyridines, which are significant nitrogen-containing heterocyclic compounds. These compounds are recognized for their role as a fundamental structure in numerous drugs and as starting materials in synthetic organic chemistry due to their biological applications. Recent research has focused on developing atom economy reactions, which are efficient and environmentally benign for the synthesis of bioactive 1,4-dihydropyridines. It has been noted that most 1,4-DHPs are prepared through the Hantzsch Condensation reaction. Additionally, the active methylene groups used for 1,4-DHPs can also be utilized to prepare more biologically active compounds, offering a promising avenue for future research by comparing their SARS activity (Sohal, 2021).

Catalytic Role in Synthesis of Bioactive Molecules

3,4-Dihydropyran derivatives, related to the dihydropyridine class, are well established as chiral building blocks in the synthesis of bioactive molecules and natural products. The synthesis strategies vary, utilizing different reagents and asymmetric induction techniques involving chiral metal complexes and various organocatalysts. The vast number of reviewed papers underlines the substantial role of 3,4-dihydropyran derivatives and by extension, the dihydropyridine class, in achieving a high level of control in molecular complexity, which is critical for the synthesis of complex organic compounds (Desimoni, Faita, & Quadrelli, 2018).

Potential Therapeutic Applications

Further highlighting the importance of dihydropyridines, 1,4-DHPs specifically have been identified as potent Voltage-Gated Calcium Channel (VGCC) antagonists. They demonstrate a range of therapeutic effects including acting as anti-hypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, anti-cancer, anti-hyperplasia, anti-mutagenic, anti-dyslipidemic, and anti-ulcer agents. The diversity of therapeutic applications emphasizes the multifunctional nature of the basic nucleus of 1,4-DHP, suggesting its potential for further research and development into a broader range of medicinal applications (Mishra, Bajpai, & Rai, 2019).

properties

IUPAC Name

3-acetyl-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZYYMHZCULYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367861
Record name 3-acetyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

CAS RN

16151-14-7
Record name 3-acetyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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